molecular formula C8H10N2O2 B14466864 Ethyl 1-ethenyl-1H-imidazole-4-carboxylate CAS No. 71925-05-8

Ethyl 1-ethenyl-1H-imidazole-4-carboxylate

Cat. No.: B14466864
CAS No.: 71925-05-8
M. Wt: 166.18 g/mol
InChI Key: YQCOKLPIRNCHHR-UHFFFAOYSA-N
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Description

Ethyl 1-ethenyl-1H-imidazole-4-carboxylate is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by an ethyl ester group at the 4-position and an ethenyl group at the 1-position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-ethenyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which uses dehydrogenation of imidazolines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-ethenyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce ethyl-substituted imidazoles.

Mechanism of Action

The mechanism of action of Ethyl 1-ethenyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound’s functional groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Uniqueness: Ethyl 1-ethenyl-1H-imidazole-4-carboxylate is unique due to its combination of an ethenyl group and an ethyl ester group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

CAS No.

71925-05-8

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

ethyl 1-ethenylimidazole-4-carboxylate

InChI

InChI=1S/C8H10N2O2/c1-3-10-5-7(9-6-10)8(11)12-4-2/h3,5-6H,1,4H2,2H3

InChI Key

YQCOKLPIRNCHHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=N1)C=C

Origin of Product

United States

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